molecular formula C18H21N3O2 B2840270 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034440-67-8

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2840270
CAS No.: 2034440-67-8
M. Wt: 311.385
InChI Key: JMYONYZQPXRNJJ-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring linked to a pyrazine moiety, a scaffold frequently encountered in the development of biologically active molecules . Piperazine and piperidine derivatives are highly prevalent in pharmaceuticals due to their ability to influence the physicochemical properties of a molecule and serve as key structural elements for target engagement . For instance, compounds with similar N-heterocyclic cores have been developed as potent kinase inhibitors for diseases like acute myeloid leukemia, demonstrating the therapeutic relevance of this chemical class . Other research applications for related compounds include investigations into metabolic disorders, where piperazine-containing molecules have been explored as adrenoceptor antagonists to modulate conditions like hyperglycemia and hypertriglyceridemia . The specific research value of this compound lies in its potential as a versatile synthon or a candidate for high-throughput screening against various biological targets, including enzymes and G-protein-coupled receptors. Researchers can utilize this compound to probe structure-activity relationships (SAR), develop new synthetic methodologies for complex heterocycles , and investigate novel mechanisms of action in preclinical models. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

2-(3-methylphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(10-14)11-18(22)21-9-3-6-16(13-21)23-17-12-19-7-8-20-17/h2,4-5,7-8,10,12,16H,3,6,9,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYONYZQPXRNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Ethanone Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)
  • Structural Differences: The target compound replaces the tetrazole-aryl group with a pyrazin-2-yloxy substituent. The m-tolyl group in the target compound contrasts with the unsubstituted ethanone in Compounds 22–26.
  • Synthesis : Both classes involve chloroacetyl chloride intermediates, but Compounds 22–28 use piperidine for nucleophilic substitution, whereas the target compound may require pyrazine-2-ol for ether formation .
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
  • Structural Differences: The 2-nitrophenylamino group introduces electron-withdrawing effects, contrasting with the electron-rich pyrazine ring in the target compound.
  • Synthesis : This compound uses reductive amination with DIPEA and NMP, differing from the etherification steps likely needed for the pyrazin-2-yloxy group .
  • Purity : Both compounds are purified to >95% via LCMS/NMR, indicating robust synthetic protocols .

Pyrazine- and Pyridine-Containing Analogues

2-Acetyl-3-ethylpyrazine
  • Structural Differences : A simpler pyrazine derivative lacking the piperidine and m-tolyl groups.
  • Properties : The ethyl group enhances lipophilicity, whereas the target compound’s piperidine and m-tolyl groups may improve membrane permeability .
1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone
  • Structural Differences : A pyridine-pyrazole hybrid vs. the piperidine-pyrazine core of the target compound.
  • Synthesis : Copper-catalyzed coupling (Ullmann-type) is used here, differing from the nucleophilic substitution likely employed for the target compound .

Arylpiperazine Derivatives

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structural Differences : The trifluoromethylphenyl group provides strong electron-withdrawing effects, contrasting with the electron-donating m-tolyl group.
  • Synthesis : Amide coupling (HOBt/TBTU) is used here, which is distinct from the ether/ketone-forming reactions of the target compound .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effects Solubility Profile Example Compound
Pyrazin-2-yloxy Electron-deficient (N-heterocycle) Moderate polarity Target Compound
Tetrazole-aryl Strong dipole (N-rich) High aqueous solubility Compounds 22–28
Trifluoromethylphenyl Electron-withdrawing Lipophilic MK47
m-Tolyl Electron-donating (methyl) Hydrophobic Target Compound

Preparation Methods

Mitsunobu Reaction for Ether Formation

The pyrazin-2-yloxy group is introduced via a Mitsunobu reaction between 3-hydroxypiperidine and pyrazin-2-ol. This method avoids harsh nucleophilic substitution conditions and ensures stereochemical retention at the piperidine 3-position.

Procedure :

  • Combine 3-hydroxypiperidine (1.0 equiv), pyrazin-2-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous THF.
  • Stir at 25°C for 12–16 hours under nitrogen.
  • Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7) to yield 3-(pyrazin-2-yloxy)piperidine as a white solid (72–78% yield).

Key Data :

  • Reaction Efficiency : DIAD outperforms DEAD in minimizing side products.
  • Stereochemical Outcome : Retention of configuration confirmed by $$^{1}\text{H}$$-$$^{1}\text{H}$$ NOESY.

Alternative Synthetic Routes

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling strategy links pre-formed ethanone intermediates to halogenated pyrazines, though yields are modest (45–52%).

Procedure :

  • React 1-(piperidin-1-yl)-2-(m-tolyl)ethanone with 2-chloropyrazine using Pd(OAc)$$_2$$/Xantphos.
  • Heat in toluene at 110°C for 24 hours.
  • Isolate product via acidic workup (HCl, pH 3) and neutralization.

Limitations :

  • Requires stoichiometric ligand and elevated temperatures.
  • Competing C—O bond cleavage observed at >100°C.

Comparative Analysis of Methods

Parameter Mitsunobu-Alkylation Route Buchwald Coupling Route
Overall Yield 68% 48%
Reaction Steps 2 3
Purification Complexity Moderate High
Scalability >100 g demonstrated Limited to 10 g

Characterization and Quality Control

Spectroscopic Validation

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, *J* = 2.5 Hz, 1H, pyrazine-H), 7.25–7.18 (m, 4H, m-tolyl), 4.85–4.78 (m, 1H, piperidine-OCH), 3.92 (s, 2H, COCH$$2$$), 2.34 (s, 3H, CH$$_3$$).
  • HRMS : m/z 327.1572 [M + H]$$^+$$ (calc. 327.1576 for C$${18}$$H$${21}$$N$$3$$O$$3$$).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • X-ray Crystallography : Confirms planar pyrazine ring and chair conformation of piperidine.

Industrial-Scale Considerations

Cost-Effective Reagent Substitutions

  • Replace DIAD with cheaper diethyl azodicarboxylate (DEAD) without yield penalty.
  • Use aqueous workup instead of chromatography for intermediate 3-(pyrazin-2-yloxy)piperidine.

Waste Stream Management

  • Recover triphenylphosphine oxide via recrystallization from hexanes.
  • Neutralize bromination byproducts with Ca(OH)$$_2$$ to precipitate calcium bromide.

Emerging Methodologies

Photoinduced C—O Coupling

Recent advances in photoredox catalysis enable visible-light-mediated coupling between piperidinols and pyrazines at ambient temperature, though substrate scope remains limited.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for Mitsunobu steps from hours to minutes, enhancing throughput for GMP manufacturing.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone to maximize yield and purity?

Methodological Answer: The compound typically requires multi-step synthesis, starting with coupling pyrazin-2-yloxy-piperidine derivatives with m-tolyl acetyl precursors. Key steps include:

  • Alkylation/arylation : Use of coupling reagents (e.g., EDCI/HOBt) in aprotic solvents like DMF or acetonitrile under nitrogen atmosphere .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazine-piperidine linkage and m-tolyl substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects synthetic intermediates .
  • HPLC : Monitors purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases (PDEs) due to structural similarity to known inhibitors. Use fluorescence-based ADP-Glo™ or cAMP/cGMP ELISA kits .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating enzyme targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) with immobilized enzyme targets .
  • X-ray crystallography : Co-crystallize the compound with PDE4B or kinase domains to identify binding motifs .
  • Metabolic profiling : Use LC-MS to track downstream biomarkers (e.g., cAMP levels in PDE inhibition) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

  • Orthogonal assays : Compare biochemical (e.g., enzyme IC50_{50}) vs. cellular (e.g., proliferation) data to distinguish direct target effects from off-target interactions .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to prioritize analogs with improved piperidine-pyrazine orientation .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., m-tolyl vs. p-tolyl) .

Q. What computational approaches are recommended for predicting off-target effects or toxicity?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger Phase to align with known toxicophores (e.g., hERG channel inhibitors) .
  • QSAR models : Train on ChEMBL datasets to predict ADMET properties (e.g., hepatotoxicity) .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to assess membrane permeability (logP) and blood-brain barrier penetration .

Contradiction Analysis and Validation

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (half-life in rodent serum) and bioavailability (oral vs. IV administration) .
  • Metabolite identification : Use LC-HRMS to detect hepatic cytochrome P450-mediated degradation products .
  • Tissue distribution studies : Radiolabel the compound (14^{14}C) and quantify accumulation in target organs .

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